molecular formula C13H14ClNO3 B1666175 3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide CAS No. 77694-29-2

3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide

Cat. No.: B1666175
CAS No.: 77694-29-2
M. Wt: 267.71 g/mol
InChI Key: JGOWXSWXULHESH-UHFFFAOYSA-N
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Description

3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide is a bioactive chemical compound with the molecular formula C13H14ClNO3 and a molecular weight of 267.71 g/mol. This compound is known for its unique structure, which includes a benzamide group, a chlorine atom at the meta position, and a 5,5-dimethyl-2-oxotetrahydro-3-furyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide typically involves the reaction of m-chlorobenzoyl chloride with 5,5-dimethyl-2-oxotetrahydrofuran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simple amide derivative of benzoic acid.

    m-Chlorobenzamide: A benzamide derivative with a chlorine atom at the meta position.

    5,5-Dimethyl-2-oxotetrahydrofuran-3-amine: A precursor used in the synthesis of the target compound.

Uniqueness

3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

77694-29-2

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide

InChI

InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-4-3-5-9(14)6-8/h3-6,10H,7H2,1-2H3,(H,15,16)

InChI Key

JGOWXSWXULHESH-UHFFFAOYSA-N

SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, m-chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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